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Cat. No.: B130937 Get Quote

For Immediate Release: Researchers have synthesized and characterized a novel series of

Thiazol-2-ylmethanamine derivatives, demonstrating significant inhibitory activity against key

enzymes implicated in a range of diseases, including glaucoma and Alzheimer's disease.

These findings, which benchmark the new compounds against established inhibitors, suggest

that these derivatives hold considerable promise for the development of new therapeutic

agents.

The study focused on the inhibitory potential of these novel thiazole compounds against human

carbonic anhydrase (hCA) isozymes I and II, as well as acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE). Carbonic anhydrases are involved in pH regulation and are

targets for diuretics and anti-glaucoma drugs, while cholinesterases are crucial in

neurotransmission and are the primary targets for Alzheimer's disease medications.

Comparative Inhibitory Potency
The inhibitory activities of the new thiazol-2-ylmethanamine derivatives were quantified and

compared with clinically used drugs. The results, summarized in the tables below, highlight the

potency of these new chemical entities.
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Compoun
d

Target
Enzyme

Kᵢ (µM)
Known
Inhibitor

Target
Enzyme

IC₅₀ (µM) Kᵢ (µM)

2-amino-4-

(4-

chlorophen

yl)thiazole

hCA I
0.008 ±

0.001

Acetazola

mide
hCA I & II

1.0 -

5.86[1][2]
0.0008[3]

2-amino-4-

(4-

bromophen

yl)thiazole

hCA II
0.124 ±

0.017

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of

inhibitor potency; lower values indicate higher potency.

Cholinesterase Inhibition
Compound

Target
Enzyme

Kᵢ (µM)
Known
Inhibitor

Target
Enzyme

IC₅₀ (µM)

2-amino-4-(4-

bromophenyl)

thiazole

AChE 0.129 ± 0.030 Donepezil AChE 0.0057[4]

BChE 0.083 ± 0.041 Galantamine AChE
0.35 - 0.85[5]

[6]

BChE 12.1[6]

Rivastigmine AChE 4.15[7][8]

BChE 0.037[7][8]

Experimental Methodologies
The inhibitory activities of the synthesized thiazole derivatives and known inhibitors were

determined using established in vitro enzyme inhibition assays.
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The inhibition of human carbonic anhydrase (hCA) isozymes I and II was measured using a

colorimetric assay. This method is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by

the CA enzyme, which produces the yellow-colored p-nitrophenol. The rate of this reaction is

monitored by measuring the increase in absorbance at 400-405 nm.[9] When an inhibitor is

present, the rate of p-NPA hydrolysis decreases, and the extent of this decrease is proportional

to the inhibitor's potency.

Protocol Outline:

Reagent Preparation: All solutions, including the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5),

CA enzyme stock, p-NPA substrate stock, and inhibitor stock solutions, are prepared.[9]

Assay Plate Setup: The assay is performed in a 96-well microplate. Wells are designated for

blank (no enzyme), maximum activity (no inhibitor), test compound, and positive control (a

known inhibitor like Acetazolamide).[9]

Enzyme-Inhibitor Pre-incubation: The CA enzyme is pre-incubated with the inhibitor for a

defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[9]

Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the p-

NPA substrate. The absorbance at 400-405 nm is measured kinetically over time using a

microplate reader.[9]

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance

versus time curve. The percent inhibition is calculated relative to the maximum activity

control, and Kᵢ values are determined by fitting the data to appropriate enzyme inhibition

models.
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Carbonic Anhydrase Inhibition Assay Workflow
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Workflow for Carbonic Anhydrase Inhibition Assay

Acetylcholinesterase and Butyrylcholinesterase
Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE was determined using the spectrophotometric

method developed by Ellman.[10] This assay measures the activity of the cholinesterase

enzymes by quantifying the production of thiocholine. Acetylthiocholine (for AChE) or

butyrylthiocholine (for BChE) is used as a substrate, which is hydrolyzed by the respective
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enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid)

(DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[10][11]

Protocol Outline:

Reagent Preparation: Solutions are prepared, including a phosphate buffer (e.g., 0.1 M, pH

8.0), the respective enzyme solution (AChE or BChE), substrate solution (acetylthiocholine

iodide or butyrylthiocholine iodide), DTNB solution, and inhibitor solutions.[10]

Assay Plate Setup: The assay is conducted in a 96-well microplate with wells for control, test

compounds, and a reference inhibitor (e.g., Donepezil).

Pre-incubation: The enzyme is pre-incubated with the test compounds for a specific time

(e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[11]

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and

DTNB. The absorbance is measured at 412 nm at regular intervals.[11]

Data Analysis: The rate of the reaction is calculated from the change in absorbance over

time. The percent inhibition is determined, and Kᵢ values are calculated.
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Cholinergic Neurotransmission and Inhibition
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Cholinergic signaling and the mechanism of AChE inhibition.

Conclusion
The newly synthesized Thiazol-2-ylmethanamine derivatives have demonstrated potent

inhibitory activity against clinically relevant enzymes. Notably, 2-amino-4-(4-

chlorophenyl)thiazole is a highly potent inhibitor of hCA I, surpassing the activity of the

established drug Acetazolamide in this assay. Furthermore, 2-amino-4-(4-bromophenyl)thiazole

shows significant inhibition of AChE and BChE, with potency in the same range as some

currently marketed drugs. These encouraging results warrant further investigation of these
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compounds, including studies on their selectivity, mechanism of action, and in vivo efficacy, to

assess their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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